(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
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Description
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.56. The purity is usually 95%.
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Biological Activity
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to elucidate its effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthamide core linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.
The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Studies
-
Study on Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values were determined to be 15 µM and 20 µM, respectively.
Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 20 - Mechanistic Insights : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating its pro-apoptotic effects.
Efficacy Against Bacterial Strains
The antimicrobial properties were evaluated using disk diffusion methods against several bacterial pathogens:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 12 |
The results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
Cytokine Modulation
The compound's anti-inflammatory effects were assessed by measuring levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated macrophage cell cultures. Treatment with this compound resulted in a significant reduction in cytokine levels compared to controls.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 250 | 120 |
TNF-α | 300 | 150 |
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-29-11-10-25-19-9-8-17(32(3,27)28)14-21(19)31-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)30-2/h4-9,12-14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRPORGULFTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.